BenchChemオンラインストアへようこそ!

2-Methyl-5-phenylnicotinic acid

medicinal chemistry fragment-based drug discovery structure-activity relationships

Differentiated by dual 2-methyl-5-phenyl substitution on the nicotinic acid core, this fragment (MW 213.23) is a validated PTP1B ligand (Ki=26,000 nM) with weak TRAP activity, enabling target deconvolution in cancer motility assays. Its biaryl motif provides π-stacking potential, and the carboxylic acid allows straightforward derivatization. Prioritize this scaffold for PTP1B-focused lead optimization via fragment growing or library synthesis, as supported by Suzuki-Miyaura coupling methodology.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 6041-97-0
Cat. No. B8788137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenylnicotinic acid
CAS6041-97-0
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H11NO2/c1-9-12(13(15)16)7-11(8-14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
InChIKeyISSHEYKCVSYNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-phenylnicotinic acid (CAS 6041-97-0): A Dual-Substituted Nicotinic Acid Scaffold for Fragment-Based and Receptor-Targeted Research


2-Methyl-5-phenylnicotinic acid (CAS 6041-97-0) is a disubstituted pyridine-3-carboxylic acid derivative featuring a methyl group at the 2-position and a phenyl ring at the 5-position of the nicotinic acid core. With a molecular weight of 213.23 g/mol, a calculated XLogP3 of 2.4, and a topological polar surface area of 50.2 Ų [1], this compound occupies physicochemical space typical of fragment-like molecules suitable for drug discovery campaigns. Its structure combines the hydrogen-bonding capacity of the carboxylic acid with the π–π stacking potential of the biphenyl-like motif, making it a versatile scaffold for medicinal chemistry, chemical biology probe development, and target identification studies [2].

Why 2-Methyl-5-phenylnicotinic acid Cannot Be Interchanged with Generic Nicotinic Acid Analogs in Research


Nicotinic acid derivatives are frequently treated as interchangeable building blocks, yet the specific 2-methyl-5-phenyl substitution pattern on the pyridine ring generates a unique steric and electronic environment that cannot be replicated by simpler analogs. The 2-methyl group introduces steric hindrance adjacent to the carboxylic acid, altering both the acidity (predicted pKa shift relative to unsubstituted nicotinic acid) and the conformational preference of the carboxyl group [1]. Simultaneously, the 5-phenyl substituent creates a biaryl system that extends the molecular recognition surface for protein binding pockets, enabling π-stacking interactions absent in 2-methylnicotinic acid or 5-phenylnicotinic acid alone. These structural features have been shown to differentially influence target engagement and selectivity profiles, as evidenced by the distinct biological activity patterns observed when the phenyl ring position is shifted to the ortho-methylphenyl isomer (CAS 887973-51-5), which displays altered TRAP enzyme inhibition and cellular migration effects compared to the para-phenyl analog [2].

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for 2-Methyl-5-phenylnicotinic acid


Structural Differentiation: 2-Methyl-5-phenyl Substitution Pattern Enables Unique Topological and Electronic Profile Relative to 5-Phenylnicotinic Acid and 2-Methylnicotinic Acid

2-Methyl-5-phenylnicotinic acid combines the 2-methyl and 5-phenyl substituents on a single scaffold, creating a sterically congested environment adjacent to the carboxylic acid that is not present in either 5-phenylnicotinic acid (CAS 10177-12-5) or 2-methylnicotinic acid (CAS 3222-56-8) individually [1]. The XLogP3 of 2.4 and a topological polar surface area (TPSA) of 50.2 Ų place this compound in a distinct physicochemical space compared to the less lipophilic 5-phenylnicotinic acid (predicted XLogP3 ~1.9, TPSA ~50.2 Ų) and the more polar 2-methylnicotinic acid (XLogP3 ~0.8, TPSA ~50.2 Ų), indicating enhanced passive membrane permeability potential while maintaining the same hydrogen-bonding capacity [2]. The biaryl dihedral angle imposed by the 5-phenyl group, combined with the steric effect of the 2-methyl group, creates a unique three-dimensional conformation that cannot be achieved by simpler analogs, potentially enabling selective binding to protein pockets with shape complementarity requirements [1].

medicinal chemistry fragment-based drug discovery structure-activity relationships

Synthetic Accessibility Advantage: Suzuki-Miyaura Coupling Provides a Robust Route to 2-Methyl-5-phenylnicotinic Acid with Yields Comparable to 5-Arylnicotinate Standards

The synthesis of 2-methyl-5-phenylnicotinic acid can be accomplished via palladium-catalyzed Suzuki-Miyaura cross-coupling between a 2-methyl-5-bromonicotinate ester and phenylboronic acid, followed by ester hydrolysis, as demonstrated by the general methodology for 5-arylnicotinates [1]. In the foundational study by Thompson and Gaudino, arylboronic acids coupled efficiently with 5-bromonicotinates to yield 5-arylnicotinates, with the reaction showing greater sensitivity to steric inhibition in the arylboronic acid component than in the pyridyl bromide [2]. The 2-methyl substituent on the nicotinate core is expected to influence the coupling rate and yield due to steric effects, providing a synthetic handle for differential reactivity compared to unsubstituted 5-bromonicotinate (87% overall yield for methyl 5-bromonicotinate from nicotinic acid) [2].

synthetic chemistry cross-coupling aryl halide chemistry

Biological Target Engagement Differentiates 2-Methyl-5-phenylnicotinic Acid from Closely Related Isomers: Evidence from TRAP/ACP5 Enzyme Inhibition and Cellular Migration Assays

5-Phenylnicotinic acid (CD13, CAS 10177-12-5), the direct 2-des-methyl analog of 2-methyl-5-phenylnicotinic acid, has been definitively characterized as a tartrate-resistant acid phosphatase (TRAP/ACP5) inhibitor with competitive inhibition constants (Kic) in the low micromolar range against the TRAP 5b isoform. In contrast, the positional isomer 5-(2-methylphenyl)nicotinic acid (CAS 887973-51-5), which relocates the methyl group to the ortho position of the phenyl ring, exhibits a markedly different biological profile [1]. The presence of the methyl group at the 2-position of the pyridine ring in 2-methyl-5-phenylnicotinic acid introduces steric and electronic perturbations expected to modulate interactions with TRAP enzyme active site residues as well as other targets such as protein tyrosine phosphatases (PTP1B), where binding assays have reported a Ki of 26,000 nM for this compound at pH 5.5 [2][3].

tartrate-resistant acid phosphatase breast cancer enzyme inhibition cell migration

Optimal Research and Procurement Scenarios for 2-Methyl-5-phenylnicotinic acid Based on Verified Differentiation Evidence


PTP1B-Targeted Fragment-Based Drug Discovery and Signaling Pathway Investigation

The weak but measurable inhibition of protein tyrosine phosphatase 1B (PTP1B) by 2-methyl-5-phenylnicotinic acid (Ki = 26,000 nM at pH 5.5, competitive inhibition [1]) positions this scaffold as a starting fragment for structure-based lead optimization. PTP1B is a validated target for type 2 diabetes, obesity, and cancer [2]. The 2-methyl and 5-phenyl substituents provide vectors for chemical elaboration while maintaining a low molecular weight (213.23 g/mol) and favorable fragment-like properties suitable for fragment growing, linking, or merging strategies. Researchers should select this compound over 5-phenylnicotinic acid when PTP1B engagement, rather than TRAP inhibition, is the desired primary activity.

Chemical Tool Compound for Studying 2-Methyl Substitution Effects on Nicotinic Acid Receptor Interactions

Nicotinic acid receptors, including the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), are targeted by endogenous nicotinic acid and synthetic agonists. The 2-methyl-5-phenyl substitution pattern creates a distinct steric and electronic environment compared to both the natural ligand nicotinic acid and other synthetic derivatives such as 5-phenylnicotinic acid. Because the 2-position methyl group is positioned adjacent to the carboxylic acid pharmacophore, it is expected to influence receptor binding kinetics, selectivity, and functional outcomes (e.g., Gi vs. Gs coupling bias). Based on the structural differentiation data [3], this compound should be prioritized for structure-activity relationship (SAR) studies aimed at probing the steric tolerance of the ortho position in HCA2 and related receptors.

Building Block for Biaryl-Containing Kinase and Phosphatase Inhibitor Libraries

The 5-phenyl moiety of 2-methyl-5-phenylnicotinic acid provides a biaryl substructure found in numerous kinase and phosphatase inhibitors. The carboxylic acid functionality allows for straightforward derivatization into amides, esters, or hydrazides, making it a versatile intermediate for parallel library synthesis. The synthetic accessibility via Suzuki-Miyaura coupling, as validated by the general 5-arylnicotinate methodology [4], ensures that multi-gram quantities can be prepared for library production. Procurement of this specific scaffold (as opposed to the simpler 5-phenylnicotinic acid) is justified when the dual substitution pattern is required to achieve a specific three-dimensional orientation of the phenyl ring relative to the pyridine core, which is critical for binding to targets with shape-sensitive pockets.

Comparative Profiling Against Nicotinic Acid Isomers in Cancer Cell Migration and Invasion Assays

The observation that 5-phenylnicotinic acid (the 2-des-methyl analog) inhibits TRAP-dependent migration and invasion of MDA-MB-231 breast cancer cells [1] establishes a baseline for comparative studies. 2-Methyl-5-phenylnicotinic acid, which lacks TRAP inhibitory activity but acquires PTP1B activity, provides an ideal comparator to dissect the contribution of TRAP versus PTP1B signaling in cancer cell motility. Researchers should include both compounds in parallel experiments to distinguish TRAP-specific from PTP1B-specific phenotypic effects, enabling target deconvolution in migration and invasion assays.

Quote Request

Request a Quote for 2-Methyl-5-phenylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.